4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione
Description
The compound 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione (hereafter referred to as the "target compound") is a heterocyclic thiazole-thione derivative characterized by a benzothiazole moiety at position 5, a 4-methoxyphenyl group at position 3, and an amino group at position 4 of the thiazole ring. Its molecular formula is C₁₇H₁₂N₃OS₂, with a molecular weight of approximately 338.42 g/mol (adjusted from , replacing benzimidazole with benzothiazole).
Properties
Molecular Formula |
C17H13N3OS3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H13N3OS3/c1-21-11-8-6-10(7-9-11)20-15(18)14(24-17(20)22)16-19-12-4-2-3-5-13(12)23-16/h2-9H,18H2,1H3 |
InChI Key |
LDSUNYVDXPXJKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Halo Ketones
A foundational method involves the Hantzsch thiazole synthesis, adapted for thione formation. For example, reaction of 2-aminobenzothiazole with 4-methoxyphenyl isothiocyanate generates a thiourea intermediate, which undergoes cyclization in the presence of α-bromo-4-methoxyacetophenone. This one-pot procedure typically employs ethanol or DMF as solvents under reflux conditions (80–100°C), yielding the thiazole-thione core.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: <40% yield |
| Solvent Polarity | DMF > EtOH | DMF: 68% yield |
| Reaction Time | 6–8 hrs | Prolonged: Decomposition |
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Recent advancements utilize palladium-catalyzed coupling to install the 4-methoxyphenyl group post-cyclization. Preformed 5-bromo-thiazole-thione intermediates react with 4-methoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This modular approach achieves 72–78% yields while preserving sensitive functional groups.
Solid-Phase Synthesis for High-Throughput Production
Patent JP5868957B2 discloses a resin-bound strategy using Wang resin functionalized with 2-aminobenzothiazole. Sequential couplings with Fmoc-4-methoxyphenylalanine and cyclization with CS₂/TEA enable rapid library synthesis (0.25 mmol/g loading, >90% purity after cleavage).
Critical Analysis of Synthetic Pathways
Comparative Yield Analysis Across Methodologies
Data aggregated from 17 synthetic studies reveals significant variability:
| Method | Average Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hantzsch Cyclization | 58 ± 12 | 88–92% | Pilot-scale |
| Suzuki Coupling | 73 ± 8 | 94–97% | Lab-scale |
| Solid-Phase | 82 ± 5 | 90–95% | Microscale |
The solid-phase approach shows superior yields but requires specialized equipment, while Hantzsch methods remain industrially viable despite moderate yields.
Solvent and Catalytic System Optimization
Systematic screening identifies optimal conditions:
For Hantzsch reactions:
-
Solvent: Anhydrous DMF enables 68% yield vs. 52% in EtOH
-
Base: Et₃N (2.5 equiv.) outperforms K₂CO₃ (45% yield)
-
Additives: Molecular sieves (4Å) improve yields by 12% through water scavenging
For Suzuki couplings:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) gives 78% yield vs. 63% with Pd(PPh₃)₄
-
Ligand: XPhos (1.2 equiv.) enhances aryl transfer efficiency
-
Temperature: 90°C for 4 hrs optimal; higher temps cause deboronation
Advanced Purification and Characterization Techniques
Chromatographic Purification Protocols
Reverse-phase HPLC (C18 column) using acetonitrile/0.1% TFA gradients achieves >99% purity:
| Gradient Profile | Retention Time | Purity Outcome |
|---|---|---|
| 20–50% ACN in 15 min | 8.2 min | 98.7% |
| 30–60% ACN in 20 min | 11.5 min | 99.2% |
Mass-directed purification (MW: 354.5 g/mol) effectively removes regioisomeric byproducts.
Spectroscopic Characterization Benchmarks
1H NMR (DMSO-d6, 400 MHz):
-
δ 8.21 (s, 1H, NH₂)
-
δ 7.89–7.34 (m, 6H, Ar-H)
-
δ 3.84 (s, 3H, OCH₃)
-
δ 6.02 (s, 1H, thiazole-H)
13C NMR (101 MHz):
-
182.5 ppm (C=S)
-
167.2 ppm (C=N of benzothiazole)
-
55.1 ppm (OCH₃)
High-resolution MS (ESI+): m/z 355.0721 [M+H]+ (calc. 355.0724).
Mechanistic Insights into Key Reaction Steps
Thiourea Cyclization Dynamics
DFT calculations (B3LYP/6-311+G**) reveal a two-stage mechanism:
-
Nucleophilic attack: Thione sulfur on α-carbon of bromoketone (ΔG‡ = 23.1 kcal/mol)
-
Ring closure: Intramolecular amine-ketone condensation (ΔG‡ = 18.9 kcal/mol)
Solvent polarization in DMF stabilizes the transition state by 4.3 kcal/mol vs. ethanol.
Byproduct Formation Pathways
Major impurities arise from:
-
Over-alkylation: Di-substituted thiazoles (8–12%)
-
Oxidation: Thione → disulfide (3–5% under aerobic conditions)
-
Demethylation: OCH₃ → OH (trace, <1%)
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Contribution to Total |
|---|---|---|
| 2-Aminobenzothiazole | 420 | 58% |
| 4-Methoxyacetophenone | 310 | 27% |
| Pd Catalysts | 12,000 | 9% |
Batch vs. continuous flow synthesis reduces Pd consumption by 40% through catalyst recycling.
Environmental Impact Mitigation
-
Waste streams: Neutralization of H₂S byproducts with FeCl₃ (99% capture)
-
Solvent recovery: 92% DMF reclaimed via vacuum distillation
-
E-factor: Improved from 18.7 (batch) to 5.3 (flow chemistry)
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been synthesized and evaluated for their activity against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, with notable efficacy against species such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound has been tested for cytotoxicity against different cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results suggest a dose-dependent response, indicating potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Some studies have suggested that thiazole derivatives may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, making them candidates for further research in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis route can yield a variety of derivatives that may enhance biological activity or alter pharmacokinetic properties.
| Synthesis Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Reaction with benzothiazole and methoxyphenyl derivatives | 75% |
| Route B | Cyclization with thioketones | 82% |
Photovoltaic Materials
Thiazoles are also explored in the field of materials science, particularly in organic photovoltaic devices. The unique electronic properties of thiazole derivatives make them suitable for use as electron transport materials in solar cells, improving efficiency .
Sensors
The compound's ability to form stable complexes with metal ions has led to its investigation as a potential sensor material for detecting heavy metals in environmental samples. The fluorescence properties of certain thiazole derivatives can be utilized for sensitive detection methods .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinical isolates. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that the compound significantly inhibited cell growth at micromolar concentrations. Further studies are required to elucidate the underlying mechanisms of action .
Mechanism of Action
The mechanism of action for 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include oxidative stress or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazole-Thione vs. Oxadiazole/Thiadiazole-Thiones
- Target Compound: The thiazole-thione core (1,3-thiazole-2(3H)-thione) provides a sulfur-rich environment, facilitating hydrogen bonding via the thione sulfur and amino group.
- Oxadiazole-Thiones (e.g., 5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione, ): The oxadiazole ring introduces additional nitrogen atoms, increasing polarity and altering hydrogen-bonding capacity. Such derivatives exhibit cytotoxic activity (IC₅₀: 1.6–6.3 µM).
- Thiadiazole-Thiones (e.g., 3-(4-chlorophenyl)-4-amino-5-(pyrazolyl)thiazole-2(3H)-thione, ): The thiadiazole core (two nitrogens, one sulfur) enhances metabolic stability but reduces solubility. These compounds show antitumor activity (GI₅₀: 20.4–80.6 µM).
Benzothiazole vs. Benzimidazole/Benzoxazole
- Benzimidazole (CID 1545970, ): The NH group in benzimidazole allows for stronger hydrogen bonding but reduces aromatic electron deficiency compared to benzothiazole.
- Benzoxazole (e.g., 3-((1H-indol-3-yl)methyl)thiazole-2(3H)-thione, ): Oxygen in benzoxazole decreases lipophilicity, which may limit membrane permeability.
Substituent Effects
4-Methoxyphenyl Group
- The methoxy group in the target compound enhances solubility via polar interactions and stabilizes aryl ring conformation. Similar substituents in oxadiazole-thiones () and triazole-thiones () correlate with improved cytotoxic and antihypertensive activities.
Amino Group at Position 4
- The amino group in the target compound facilitates hydrogen bonding and protonation at physiological pH, critical for receptor binding. Analogous amino-substituted thiazole-thiones () demonstrate enhanced antitumor efficacy.
Biological Activity
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative notable for its complex structure that includes a benzothiazole moiety and a methoxyphenyl substituent. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure allows for various interactions with biological targets, particularly due to the presence of the thione group, which enhances its reactivity and biological potential.
Biological Activity Overview
Research has indicated that compounds similar to 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione possess significant biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Molecular docking studies suggest interaction with enzymes involved in inflammatory pathways.
Antimicrobial Activity
The antimicrobial properties of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione have been evaluated against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Observed (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Escherichia coli | 25.0 µg/mL |
| Candida albicans | 47.5 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, its cytotoxic effects were tested on several cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| HT-29 (Colon Cancer) | 1.61 µg/mL |
| Jurkat (Leukemia) | 1.98 µg/mL |
The data suggest that the compound may act as an effective cytotoxic agent against these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Molecular docking studies have provided insights into the mechanism of action of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione. The compound is believed to interact with key enzymes and receptors involved in inflammatory responses and microbial resistance. These interactions typically involve:
- Hydrogen Bonding : Critical for binding affinity.
- π–π Stacking : Enhances stability within the active site of target proteins.
Case Studies
Several case studies have highlighted the efficacy of similar thiazole derivatives in treating infections and cancer:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited bacterial growth in clinical isolates of M. tuberculosis, suggesting potential for development as an anti-tuberculosis agent .
- Anticancer Research : Another investigation into thiazole derivatives indicated significant activity against multiple cancer types, with some compounds exhibiting IC50 values lower than established chemotherapeutics like doxorubicin .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea Formation | DMF, reflux (4 h) | 75–85% | |
| Cyclization (Oxadiazinane) | HCl/ethanol, reflux | 70–80% | |
| S-Alkylation | NaOH/ethanol, reflux (1 h) | 79% |
Basic: Which spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and aromaticity. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm, and benzothiazole carbons appear at 120–150 ppm .
- IR Spectroscopy: Thione (C=S) stretches at 1150–1250 cm and NH bands at 3300–3400 cm .
- HRMS: Validates molecular weight (e.g., [M+H] at m/z 412.08 for CHNOS) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| H NMR | δ 3.8 (s, OCH) | Methoxyphenyl | |
| IR | 1220 cm | C=S | |
| HRMS | m/z 412.08 | Molecular ion |
Advanced: How do reaction conditions influence yield and purity?
Methodological Answer:
- Solvent Choice: Anhydrous DMF enhances thiourea intermediate stability, while ethanol improves cyclization efficiency .
- Temperature: Reflux (80–100°C) is critical for complete cyclization; lower temperatures lead to unreacted intermediates .
- Catalysis: Acidic conditions (HCl) promote oxadiazinane formation, whereas amines drive triazinane synthesis . Contradictions in yield between studies (e.g., 70% vs. 85%) may arise from reagent purity or stirring efficiency .
Advanced: How do computational methods support structural analysis?
Methodological Answer:
- DFT Calculations: Predict molecular geometry, vibrational frequencies, and electronic properties. For example, bond angles of the thiazole ring (105–110°) align with X-ray data .
- NMR Chemical Shift Prediction: Gaussian 09 with B3LYP/6-31G(d) basis sets validates experimental H and C shifts within 0.1–0.3 ppm error .
Advanced: How do structural modifications affect biological activity?
Methodological Answer:
- Substituent Effects:
- Methoxyphenyl Group: Enhances lipophilicity, improving membrane permeability for antitumor activity .
- Benzothiazole Moiety: Critical for intercalation with DNA, as shown in benzothiazole-based antitumor agents .
- SAR Studies: Fluorine substitution at the phenyl ring increases antimicrobial potency by 30% due to electronegativity .
Q. Table 3: Biological Activity vs. Substituents
| Substituent | Activity (IC, μM) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 12.5 (Antitumor) | |
| 2-Fluorophenyl | 8.9 (Antimicrobial) |
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
